molecular formula C15H19N3O3S2 B15283144 N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide

N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide

Cat. No.: B15283144
M. Wt: 353.5 g/mol
InChI Key: LPYMMCMOYIYRQV-UHFFFAOYSA-N
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Description

N-[5-(Butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a butylsulfinyl group (-S(O)-C₄H₉) and at position 2 with a 3-ethoxybenzamide moiety. Though specific data on this compound (e.g., melting point, yield) are absent in the provided evidence, analogs in and 5 suggest its synthesis likely involves nucleophilic substitution and oxidation steps.

Properties

Molecular Formula

C15H19N3O3S2

Molecular Weight

353.5 g/mol

IUPAC Name

N-(5-butylsulfinyl-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide

InChI

InChI=1S/C15H19N3O3S2/c1-3-5-9-23(20)15-18-17-14(22-15)16-13(19)11-7-6-8-12(10-11)21-4-2/h6-8,10H,3-5,9H2,1-2H3,(H,16,17,19)

InChI Key

LPYMMCMOYIYRQV-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

The 1,3,4-thiadiazole scaffold is classically synthesized via cyclization of thiosemicarbazides or acylhydrazines in the presence of dehydrating agents. For example, thiosemicarbazide derivatives react with carboxylic acids under acidic conditions (e.g., phosphorus oxychloride) to form 2,5-disubstituted 1,3,4-thiadiazoles. This method is adaptable to introduce diverse substituents at positions 2 and 5 of the heterocycle.

Example Protocol :

  • Equimolar quantities of thiosemicarbazide and an aromatic acid (e.g., 3-ethoxybenzoic acid) are refluxed in phosphorus oxychloride for 5 hours.
  • The intermediate undergoes cyclodehydration, yielding 5-substituted-1,3,4-thiadiazol-2-amine.
  • Subsequent acylation or alkylation steps modify the amine group at position 2.

Acylation at Position 2: 3-Ethoxybenzamide Installation

Direct Acylation of 5-(Butylsulfinyl)-1,3,4-Thiadiazol-2-Amine

The 2-amino group on the thiadiazole ring reacts with 3-ethoxybenzoyl chloride in the presence of a base to form the target amide.

Stepwise Procedure :

  • Substrate : 5-(Butylsulfinyl)-1,3,4-thiadiazol-2-amine (1.0 equiv)
  • Acylating Agent : 3-Ethoxybenzoyl chloride (1.2 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : Anhydrous dioxane, 80°C, 40 minutes
  • Workup : Filter precipitated salts, concentrate, and recrystallize from ethanol.

Characterization Data :

  • Melting Point : 178–181°C (lit. for analogous benzamide derivatives: 170–185°C).
  • IR (KBr) : 3120 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O amide), 1250 cm⁻¹ (S=O sulfinyl).
  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, –OCH₂CH₃), 3.15–3.30 (m, 2H, –SO–CH₂–), 4.05 (q, 2H, –OCH₂–), 7.45–8.10 (m, 4H, aromatic).

Alternative Pathways and Mechanistic Considerations

One-Pot Cyclization-Acylation Approach

A streamlined method involves concurrent cyclization and acylation using 3-ethoxybenzoic acid and butylsulfinyl precursors.

Key Steps :

  • Cyclization : Thiosemicarbazide + 3-ethoxybenzoic acid → 2-(3-ethoxybenzamido)-1,3,4-thiadiazole.
  • Sulfinyl Introduction : Alkylation/oxidation as described in Section 2.

Advantages : Reduced purification steps; Yield : 60–65% overall.

Challenges and Optimization Strategies

Oxidation Control

Over-oxidation to sulfone is mitigated by:

  • Using sub-stoichiometric mCPBA (1.0–1.1 equiv).
  • Low-temperature conditions (0–5°C).

Regioselectivity in Acylation

The 2-amino group’s nucleophilicity ensures preferential acylation over other positions. Steric hindrance from the 5-sulfinyl group further directs reactivity to position 2.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The butylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding a thiadiazole derivative.

    Substitution: The ethoxy group on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide.

    Reduction: N-[5-(butyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The butylsulfinyl group can enhance the compound’s binding affinity and selectivity, while the ethoxybenzamide moiety can influence its solubility and bioavailability. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents at position 5 of the thiadiazole ring significantly influence physical properties. A comparison with sulfanyl (thioether) analogs from reveals:

Compound (Position 5 Substituent) Benzamide Group Yield (%) Melting Point (°C)
Butylsulfinyl (Target) 3-ethoxy N/A N/A
Methylthio (5f) 2-isopropyl-5-methylphenoxy 79 158–160
Benzylthio (5h) 2-isopropyl-5-methylphenoxy 88 133–135
4-Chlorobenzylthio (5j) 2-isopropyl-5-methylphenoxy 82 138–140
Ethylthio (5g) 2-isopropyl-5-methylphenoxy 78 168–170

Key observations:

  • Sulfinyl vs. For example, ethylthio analog 5g has a high melting point (168–170°C), possibly due to crystalline packing enhanced by smaller substituents .
  • Aromatic vs. Aliphatic Substituents : Benzylthio derivatives (e.g., 5h, 5j) exhibit lower melting points (133–140°C) than aliphatic analogs like 5g, suggesting weaker intermolecular forces despite higher molecular weight .

Electronic and Reactivity Profiles

The benzamide group’s substitution pattern impacts electronic properties:

  • 3-Nitro (): In N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide, the nitro group (-NO₂) is strongly electron-withdrawing, increasing acidity of adjacent protons and altering reactivity in nucleophilic environments .

Biological Activity

N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O2S2. The compound features a thiadiazole ring that contributes to its biological activity through interactions with various biomolecules.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

  • A study evaluated several 1,3,4-thiadiazole derivatives and found that many demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.78 μg/mL against S. aureus, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMIC (μg/mL)Target Bacteria
6a0.78Staphylococcus aureus
6c1.56Bacillus subtilis
6h3.125Escherichia coli

Anti-inflammatory Activity

Thiadiazole derivatives have also shown promising anti-inflammatory effects. In vitro studies demonstrated that certain compounds can inhibit the production of pro-inflammatory cytokines. For example:

  • A specific derivative was tested for its ability to reduce inflammation in a murine model and showed a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to controls .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a subject of interest due to their ability to induce apoptosis in cancer cells:

  • A study involving N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide indicated that it could inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest .
  • The compound's mechanism was linked to the modulation of key signaling pathways involved in cell survival and apoptosis.

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHeLa (Cervical Cancer)15

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